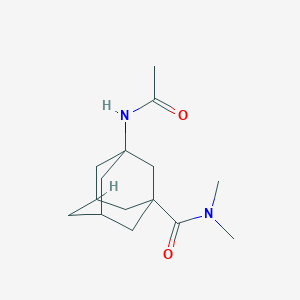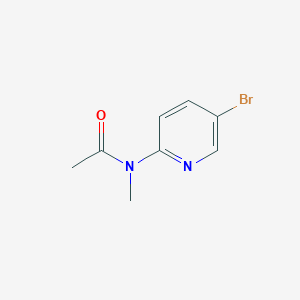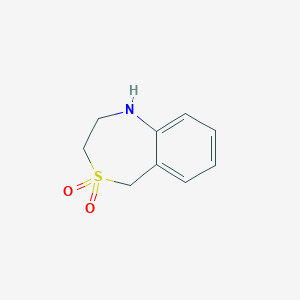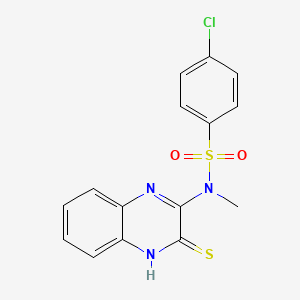
3-acetamido-N,N-dimethyladamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetamido-N,N-dimethyladamantane-1-carboxamide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is widely used in the treatment of Alzheimer's disease and other related disorders. Memantine is a synthetic compound that was first synthesized in the 1960s by Eli Lilly and Company.
Mecanismo De Acción
3-acetamido-N,N-dimethyladamantane-1-carboxamide works by binding to the NMDA receptor channel in a non-competitive manner. This means that it binds to a site on the receptor that is distinct from the glutamate binding site. By binding to the receptor channel, 3-acetamido-N,N-dimethyladamantane-1-carboxamide prevents the overactivation of the receptor by glutamate, which can cause excitotoxicity and neuronal damage. 3-acetamido-N,N-dimethyladamantane-1-carboxamide also modulates the activity of other neurotransmitter systems, including acetylcholine, dopamine, and serotonin.
Biochemical and Physiological Effects:
3-acetamido-N,N-dimethyladamantane-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, 3-acetamido-N,N-dimethyladamantane-1-carboxamide has been shown to improve cognitive function in patients with Alzheimer's disease and other related disorders. 3-acetamido-N,N-dimethyladamantane-1-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. 3-acetamido-N,N-dimethyladamantane-1-carboxamide has been shown to have a positive effect on neuronal plasticity, promoting the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-acetamido-N,N-dimethyladamantane-1-carboxamide in lab experiments is its ability to block NMDA receptors in a non-competitive manner. This makes it a valuable tool for studying the role of NMDA receptors in synaptic plasticity, learning, and memory. 3-acetamido-N,N-dimethyladamantane-1-carboxamide is also relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. One limitation of using 3-acetamido-N,N-dimethyladamantane-1-carboxamide in lab experiments is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
Direcciones Futuras
There are a number of future directions for research on 3-acetamido-N,N-dimethyladamantane-1-carboxamide. One area of research is the development of new compounds that target the NMDA receptor in a more specific manner. Another area of research is the use of 3-acetamido-N,N-dimethyladamantane-1-carboxamide in combination with other drugs to treat neurodegenerative diseases. There is also ongoing research on the use of 3-acetamido-N,N-dimethyladamantane-1-carboxamide in the treatment of other conditions, such as depression, anxiety, and addiction. Finally, there is a need for further research on the long-term effects of 3-acetamido-N,N-dimethyladamantane-1-carboxamide use, particularly in elderly populations.
Métodos De Síntesis
3-acetamido-N,N-dimethyladamantane-1-carboxamide is synthesized from 1-adamantylamine, which is reacted with dimethylamine and acetic anhydride to form 1-adamantyl-N,N-dimethylacetamide. The resulting compound is then reacted with ammonium hydroxide to form 3-acetamido-N,N-dimethyladamantane-1-carboxamide. The synthesis method of 3-acetamido-N,N-dimethyladamantane-1-carboxamide is relatively simple and cost-effective, making it a popular compound for research purposes.
Aplicaciones Científicas De Investigación
3-acetamido-N,N-dimethyladamantane-1-carboxamide is widely used in scientific research due to its ability to block NMDA receptors. NMDA receptors play a crucial role in synaptic plasticity, learning, and memory. By blocking NMDA receptors, 3-acetamido-N,N-dimethyladamantane-1-carboxamide can prevent the overactivation of glutamate receptors, which is associated with the progression of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. 3-acetamido-N,N-dimethyladamantane-1-carboxamide has also been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury.
Propiedades
IUPAC Name |
3-acetamido-N,N-dimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-10(18)16-15-7-11-4-12(8-15)6-14(5-11,9-15)13(19)17(2)3/h11-12H,4-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHBYLNFAWAEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetamido-N,N-dimethyladamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-3-[4-[6-(ethylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458221.png)
![N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B7458226.png)
![N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458234.png)

![11-(3,5-dimethylphenyl)-3-(prop-2-en-1-yl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458246.png)
![(5E)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7458247.png)
![3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)




